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Cat. No.: B1254627

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies
of 1,2-azaborine, a heterocyclic aromatic compound with significant potential in medicinal
chemistry and materials science. By replacing a C=C bond in benzene with an isoelectronic B-
N bond, 1,2-azaborine exhibits unique electronic and structural properties that make it a
compelling candidate for the development of novel therapeutic agents and functional materials.
This document summarizes key quantitative data from computational studies, details the
theoretical methodologies employed, and provides visual representations of computational
workflows.

Core Properties: A Quantitative Overview

Theoretical calculations have been instrumental in elucidating the fundamental properties of
1,2-azaborine and its derivatives. The following tables summarize key quantitative data from
various computational studies, providing a comparative overview of its structural, electronic,
and energetic characteristics.

Table 1: Structural Parameters of 1,2-Azaborine
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Parameter Method/Basis Set Value Reference
Bond Lengths (A)
B-N MP2/6-311+G(d,p) 1.45 (planar ring) [1]
B-C MP2/6-311+G(d,p) 1.51 [1]
N-C MP2/6-311+G(d,p) 1.37 [1]
C3-C4 CCSD(T)/cc-pVTZ 1.573 (Dewar isomer) [2]
B-N CCSD(T)/cc-pVTZ 1.397 (Dewar isomer) [2]
Rotational Constants
(MHz)
4477.987(4) (for N-Et-
A B3LYP/6-31+G(d,p) _ [3]
1,2-azaborine)
1490.5083(7) (for N-
B B3LYP/6-31+G(d,p) , [3]
Et-1,2-azaborine)
1230.6728(6) (for N-
C B3LYP/6-31+G(d,p) [3]

Et-1,2-azaborine)

Nuclear Quadrupole
Coupling Constants
(MHz)

eQq_aa (11B)

B3LYP/6-31+G(d,p)

-1.82(1) (for N-Et-1,2-

azaborine)

[3]

(eQg_bb - eQq_cc)
(118)

B3LYP/6-31+G(d,p)

-3.398(4) (for N-Et-

1,2-azaborine)

[3]

eQqg_aa (**N)

B3LYP/6-31+G(d,p)

1.25(1) (for N-Et-1,2-

azaborine)

[3]

(eQq_bb - eQq_cc)
(**N)

B3LYP/6-31+G(d,p)

0.662(4) (for N-Et-1,2-

azaborine)

[3]
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Table 2: Electronic and Energetic Properties of 1,2-
Azabarine

Method/Basis

Comparison/N

Property Value Reference
Set ote
Higher than
HOMO Energy DFT benzene and [4]
toluene
Lower than
LUMO Energy DFT benzene and [4]
toluene
HOMO-LUMO
DFT Very small [4]
Gap
) o Benzene: 9.25
First lonization CAM-B3LYP/6-
8.6 eV, Toluene: 8.83  [5]
Energy (eV) 311G(d)
eV
Resonance
Stabilization Benzene: 32.4
G3(MP2) 18.4 [1][6]
Energy kcal/mol
(kcal/mol)
Heat of
Hydrogenation G3(MP2) -30.1 [6]
(kcal/mol)
Dipole Moment CAM-B3LYP/6- Benzene: 0 D,
2.154 [5]
(Debye) 311G(d) Toluene: 0.349 D
Less aromatic
o NICS than benzene,
Aromaticity _ [71[8]
Calculations more than
borazine
_ . _ 1,2-azaborine >>  The most stable
Relative Stability ~ Theoretical ) ) )
] 1,4-azaborine > isomer is not the [4]
of Isomers Studies

1,3-azaborine

most aromatic.
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Theoretical Protocols

The theoretical investigation of 1,2-azaborine properties relies on a range of computational
chemistry methods. The following outlines the typical protocols employed in these studies.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for studying the electronic structure and properties of 1,2-
azaborine and its derivatives.

e Functionals: Common functionals include B3LYP for general property calculations and MO6-
2X for reaction mechanisms and thermochemistry.[3][9] CAM-B3LYP is often used for time-
dependent DFT (TD-DFT) calculations to predict electronic excitation energies.[5]

o Basis Sets: A variety of Pople-style basis sets are frequently used, such as 6-31G(d) for
initial geometry optimizations and larger sets like 6-31+G(d,p) and 6-311++G(d,p) for more
accurate energy and property calculations.[3][10] Dunning's correlation-consistent basis sets,
like aug-cc-pVDZ, are also employed, particularly for high-accuracy calculations of
interaction energies.[11]

o Software: The GAUSSIAN suite of programs is a commonly cited software package for
performing these calculations.[3]

o Applications: DFT calculations are used to determine optimized geometries, vibrational
frequencies, HOMO-LUMO energies, and to investigate reaction pathways and transition
states.[9][10][12]

Ab Initio Calculations

For higher accuracy, particularly for electron correlation effects, ab initio methods are
employed.

o Mgller-Plesset Perturbation Theory (MP2): This method is used for geometry optimizations
and frequency calculations, especially when studying intermolecular interactions and for
systems where DFT may not be sufficiently accurate.[7][11]

e Coupled Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" for its high
accuracy in energy calculations, CCSD(T) is used to obtain reliable bond lengths and relative
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energies of isomers.[2][13]

o Basis Sets: Similar to DFT, a range of basis sets are used, with larger sets like 6-311++G**
and cc-pVTZ providing more accurate results.[2]

Aromaticity Indices

Several computational metrics are used to quantify the aromaticity of 1,2-azaborine.

» Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where negative
values inside the ring indicate aromaticity. Calculations show 1,2-azaborine has a substantial
aromatic character.[8][11]

o Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond
length equalization.[8]

o Para-Delocalization Index (PDI): This index measures the electron delocalization between
para-positioned atoms.[8]

o Energy-based methods: The aromatic stabilization energy (ASE) is determined by comparing
the heat of hydrogenation of 1,2-azaborine with that of reference non-aromatic systems.[6]

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of theoretical studies on 1,2-azaborine, from
initial setup to final analysis.
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Caption: A typical workflow for the theoretical calculation of 1,2-azaborine properties.
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Caption: Logical relationship of methods for determining the aromaticity of 1,2-azaborine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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